molecular formula C17H11N5O3 B2915206 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide CAS No. 1448029-28-4

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide

Cat. No.: B2915206
CAS No.: 1448029-28-4
M. Wt: 333.307
InChI Key: VMEBDWJAOSDPMC-UHFFFAOYSA-N
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Description

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the pyrazole and pyrimidine rings in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromene ring: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the pyrimidine ring: This step involves the cyclization of a suitable precursor with guanidine or its derivatives.

    Attachment of the pyrazole ring: This can be done through the reaction of the pyrimidine derivative with hydrazine or its derivatives.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

    Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Interfering with DNA/RNA: It can interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-4H-chromene-2-carboxamide derivatives: These compounds have similar structures but with different substituents on the pyrazole or pyrimidine rings.

    Other heterocyclic compounds: Compounds containing similar ring structures, such as pyrazoles, pyrimidines, and chromenes.

Uniqueness

The uniqueness of this compound lies in its specific combination of ring structures and functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O3/c23-12-8-14(25-13-5-2-1-4-11(12)13)17(24)21-15-9-16(19-10-18-15)22-7-3-6-20-22/h1-10H,(H,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEBDWJAOSDPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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